molecular formula C11H15F3N4O2S B6435096 N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2549028-96-6

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide

Cat. No. B6435096
CAS RN: 2549028-96-6
M. Wt: 324.33 g/mol
InChI Key: ZTABJMTVEOEQAS-UHFFFAOYSA-N
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Description

“N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a substituent with three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings, along with the trifluoromethyl group, contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, pyrimidine and pyrrolidine rings can undergo various reactions, including substitutions, additions, and ring-opening reactions .

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it could be of interest in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide is the Janus tyrosine kinase (JAK3) . JAK3 is a crucial enzyme involved in the signaling pathways of various cytokines and growth factors. It plays a significant role in immune response regulation, hematopoiesis, and cell growth and survival .

Mode of Action

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide acts as a specific inhibitor of JAK3 . It binds to the kinase domain of JAK3, preventing its activation and subsequent phosphorylation of downstream signaling proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK3, it prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression. The disruption of this pathway can affect various biological processes, including immune response, cell growth, and apoptosis .

Result of Action

The inhibition of JAK3 by N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide can lead to a decrease in the activation of immune cells, potentially reducing inflammation and immune responses . This could make the compound useful in the treatment of diseases characterized by overactive immune responses or chronic inflammation .

properties

IUPAC Name

N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2S/c1-17(21(2,19)20)8-4-6-18(7-8)10-15-5-3-9(16-10)11(12,13)14/h3,5,8H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABJMTVEOEQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide

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